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molecular formula C11H14BrNO2 B163580 tert-Butyl (4-bromophenyl)carbamate CAS No. 131818-17-2

tert-Butyl (4-bromophenyl)carbamate

Cat. No. B163580
M. Wt: 272.14 g/mol
InChI Key: VLGPDTPSKUUHKR-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

Tert-butyl 4-bromophenylcarbamate (5.5 g, 20.21 mmol) was dissolved in THF, Lithium aluminum hydride (2.301 g, 60.63 mmol) was added and it was stirred at 60° C. overnight. Then it was quenched by EA, followed by H2O, concentrated and CH2Cl2 and 1M NaOH was added in, washed with CH2Cl2, extracted with CH2Cl2, dried over Na2SO4, concentrated, purified by flash chromatography (PE: EA=40:3) to give 2.1 g yellow oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.301 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)OC(C)(C)C)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.301 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
it was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then it was quenched by EA
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
CH2Cl2 and 1M NaOH was added in,
WASH
Type
WASH
Details
washed with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (PE: EA=40:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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